5,6-Dimethyl-1-(2-phenylethyl)benzimidazole

Antitubercular Drug Discovery Structure-Activity Relationship

5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is an N1-phenethyl substituted benzimidazole derivative with a molecular formula of C17H18N2 and a molecular weight of 250.34 g/mol. This compound belongs to a class of benzimidazole scaffolds actively investigated for antitubercular and antimicrobial properties.

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
Cat. No. B5777890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1-(2-phenylethyl)benzimidazole
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)CCC3=CC=CC=C3
InChIInChI=1S/C17H18N2/c1-13-10-16-17(11-14(13)2)19(12-18-16)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3
InChIKeyRWJOVTSHEMTVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-1-(2-phenylethyl)benzimidazole – Scientific Procurement & Baseline Characterization


5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is an N1-phenethyl substituted benzimidazole derivative with a molecular formula of C17H18N2 and a molecular weight of 250.34 g/mol . This compound belongs to a class of benzimidazole scaffolds actively investigated for antitubercular and antimicrobial properties. It is a regioisomer of 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole, a compound with well-characterized tuberculostatic activity [1]. The N1 substitution pattern confers distinct conformational flexibility and electronic properties compared to its C2-substituted analog, which is critical for target engagement and selectivity in biological systems.

Why Generic Benzimidazole Substitution Fails for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole


Simple substitution with common benzimidazole analogs or even the C2-phenethyl regioisomer is not scientifically valid. The N1-phenethyl substitution pattern directly influences molecular conformation, hydrogen bonding potential, and lipophilicity, leading to divergent biological activity profiles. For example, the C2-phenethyl isomer (5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole) exhibits potent antitubercular activity with MIC values of 0.8–6.2 µg/mL, an activity profile that is highly dependent on its specific substitution pattern and resultant target interactions [1]. Using an N1-substituted, C2-substituted, or unsubstituted benzimidazole would introduce a different pharmacophore, risking loss of activity against specific targets like Mycobacterium tuberculosis or altered selectivity windows towards eukaryotic cells. The documented selectivity of the 5,6-dimethyl-2-phenethyl scaffold for M. tuberculosis over fibroblasts highlights the high sensitivity of biological function to precise structural positioning [1]. Therefore, generic substitution cannot replicate the intended biological readout.

Quantitative Differentiation Evidence for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole


Antitubercular Potency vs. Standard Drugs: C2-Isomer Data Highlights Scaffold Potential

While direct MIC data for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is not publicly reported, its regioisomer, 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole, demonstrates significant tuberculostatic activity, outperforming first-line drugs. The C2-isomer achieved MIC values of 0.8–6.2 μg/mL (2.5–25 μM) against M. tuberculosis strains [1]. This is reported to be superior to the first-line drugs Pyrazinamide and Isoniazid in the same study context [2]. This establishes a high-potency baseline for the 5,6-dimethyl, phenethyl-substituted benzimidazole pharmacophore, and the N1-isomer provides a critical tool for exploring regiospecific target interactions.

Antitubercular Drug Discovery Structure-Activity Relationship

Selectivity for Bacterial over Mammalian Cells: A Key Safety Differentiator

The closely related C2-isomer scaffold demonstrates promising selectivity for M. tuberculosis over eukaryotic cells. The C2-isomer (2g) was shown to be selective for M. tuberculosis as compared with non-malignant neonatal human dermal fibroblasts and malignant mouse melanoma B16-F10 cells [1]. This selectivity is a critical differentiator from many broad-spectrum antibiotics and is directly linked to the 5,6-dimethyl-2-phenethyl substructure. The N1-isomer allows researchers to probe whether this selectivity is retained or altered by the positional isomerism, providing a unique mechanistic probe.

Drug Safety Selectivity Cytotoxicity

Conformational Flexibility and Crystal Structure: Physical Property Differentiation

X-ray crystallography of the C2-isomer hemihydrate reveals a flexible ethyl linker enabling parallel orientations of the aromatic systems [1]. This contrasts with the planar, conjugated styryl analog. The N1-isomer, with its phenethyl group on the nitrogen, possesses a fundamentally different hydrogen-bonding capacity and conformational landscape, which will influence solid-state properties, solubility, and protein binding. These structural differences are quantifiable through crystallographic parameters and are crucial for formulation and target engagement.

Structural Biology Crystallography Drug Design

Recommended Application Scenarios for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole


Regioisomeric Probe in Tuberculosis Drug Discovery

Leverage this N1-isomer as a critical reference compound to deconvolute the structure-activity relationship (SAR) of antitubercular benzimidazoles. Its activity can be directly compared with the potent C2-isomer (MIC 0.8–6.2 µg/mL) [1] to determine the pharmacophoric preference for the phenethyl group's position, guiding lead optimization programs against drug-resistant M. tuberculosis.

Selectivity Profiling and Safety Screening Tool

As the C2-isomer has demonstrated a promising selectivity window between M. tuberculosis and eukaryotic cells [1], the N1-isomer is ideally suited for comparative cytotoxicity screening. This helps identify the structural determinants of selective toxicity, a key step in developing safer anti-infective agents with reduced off-target effects.

Crystallographic and Solid-State Analysis Standard

Based on the detailed crystal structures of related analogs [2], this compound serves as an essential standard for studying the impact of N-substitution on solid-state packing, hydrogen bonding, and conformational dynamics. Its procurement supports pharmaceutical co-crystal screening and formulation science.

Antimicrobial Adjuvant or Combination Therapy Research

Given the potent antibacterial activity of close analogs against drug-resistant strains, including MRSA [3], the N1-isomer can be employed in in vitro combination studies with standard-of-care antibiotics to evaluate synergistic effects, potentially addressing the urgent need for new strategies against antimicrobial resistance.

Quote Request

Request a Quote for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.